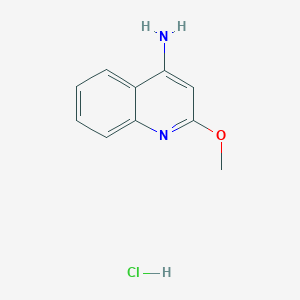

2-Methoxyquinolin-4-amine hydrochloride

Description

Significance of the Quinoline (B57606) Moiety in Organic Chemistry

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the field of organic chemistry. americanelements.comchemsrc.com Its unique electronic properties and rigid structure make it a privileged scaffold in the design and synthesis of a vast array of functional molecules. The presence of the nitrogen atom in the ring system not only influences the reactivity of the entire molecule but also provides a site for hydrogen bonding and coordination with metal ions.

Quinolines are not merely synthetic curiosities; they are abundant in nature, forming the core of many alkaloids with potent biological activities. nih.gov A classic example is quinine, an antimalarial drug isolated from the bark of the Cinchona tree, whose discovery marked a pivotal moment in the history of medicine. wikipedia.org The versatility of the quinoline ring allows for its functionalization at various positions, enabling chemists to fine-tune the steric and electronic properties of its derivatives to achieve desired activities. uni.lumdpi.com This has led to the development of a multitude of synthetic methodologies aimed at constructing and modifying the quinoline core.

Overview of Methoxy (B1213986) and Amine Substituted Quinolines

The introduction of substituents such as methoxy (-OCH3) and amine (-NH2) groups onto the quinoline framework dramatically expands its chemical space and modulates its physicochemical and biological properties. The methoxy group, an electron-donating substituent, can influence the reactivity of the quinoline ring and participate in hydrogen bonding. Its presence is a common feature in many biologically active quinolines, including the natural product quinine. wikipedia.org

The amine group, on the other hand, can act as a hydrogen bond donor and a basic center, significantly impacting a molecule's solubility and ability to interact with biological targets. Aminoquinolines are a particularly important subclass, with numerous examples demonstrating a wide range of pharmacological activities, including antimalarial, antibacterial, and anticancer properties. The strategic placement of methoxy and amine groups on the quinoline scaffold can therefore lead to compounds with unique and potentially valuable characteristics.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-methoxyquinolin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O.ClH/c1-13-10-6-8(11)7-4-2-3-5-9(7)12-10;/h2-6H,1H3,(H2,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWOSQHTUAJKJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC2=CC=CC=C2C(=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Physical Properties of 2 Methoxyquinolin 4 Amine Hydrochloride

2-Methoxyquinolin-4-amine (B3215483) hydrochloride is a specific derivative of the quinoline (B57606) family, characterized by a methoxy (B1213986) group at the 2-position and an amine group at the 4-position of the quinoline ring, and is supplied as a hydrochloride salt.

| Property | Value |

| IUPAC Name | 2-methoxyquinolin-4-amine;hydrochloride |

| CAS Number | 858468-48-1 |

| Molecular Formula | C10H11ClN2O |

| Molecular Weight | 210.66 g/mol |

| Appearance | Powder |

Synthesis and Manufacturing

Detailed, peer-reviewed synthetic procedures specifically for 2-Methoxyquinolin-4-amine (B3215483) hydrochloride are not extensively documented in publicly accessible literature. However, the synthesis of substituted quinolines is a well-established area of organic chemistry. General synthetic strategies for analogous compounds often involve the construction of the quinoline (B57606) ring system followed by the introduction or modification of the substituent groups.

Potential synthetic routes could conceptually involve:

Cyclization Reactions: Building the quinoline core from appropriately substituted aniline (B41778) and carbonyl precursors. Classic methods like the Combes, Conrad-Limpach, or Friedländer synthesis could potentially be adapted.

Nucleophilic Aromatic Substitution: Starting with a pre-formed quinoline ring bearing a suitable leaving group at the 4-position (such as a chlorine atom), which can then be displaced by an amine or a precursor. The methoxy (B1213986) group could be introduced at an earlier stage or through a subsequent nucleophilic substitution reaction at the 2-position.

The final step would involve the formation of the hydrochloride salt, which is typically achieved by treating a solution of the free base with hydrochloric acid. The isolation and purification of the final product would likely involve standard laboratory techniques such as recrystallization or chromatography.

Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.

Proton NMR (¹H-NMR) Applications

¹H-NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For 2-Methoxyquinolin-4-amine (B3215483) hydrochloride, the spectrum would be expected to show distinct signals for the aromatic protons on the quinoline (B57606) ring, the methoxy (B1213986) group protons, and the amine protons. The chemical shifts (δ) are influenced by the electron density around the protons. The aromatic protons would likely appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The methoxy group protons would be expected to appear as a sharp singlet in the upfield region (around δ 4.0 ppm). The amine protons might appear as a broad singlet, and its chemical shift could be variable depending on the solvent and concentration. The hydrochloride salt formation would likely shift the signals of nearby protons, particularly the amine and aromatic protons, further downfield due to the electron-withdrawing effect of the protonated amine group.

Hypothetical ¹H-NMR Data

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplets |

| Methoxy (-OCH₃) | ~ 4.0 | Singlet |

| Amine (-NH₂) | Variable | Broad Singlet |

Carbon-13 NMR (¹³C-NMR) Analysis

¹³C-NMR spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom gives a distinct signal. In 2-Methoxyquinolin-4-amine hydrochloride, one would expect to see signals for each of the ten carbon atoms of the quinoline ring system and one for the methoxy group. The carbon attached to the methoxy group and the carbon bearing the amine group would have characteristic chemical shifts. Aromatic carbons typically resonate in the δ 110-160 ppm range. The methoxy carbon would appear further upfield, typically around δ 55-60 ppm.

Hypothetical ¹³C-NMR Data

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic-C | 110 - 160 |

| Methoxy (-OCH₃) | 55 - 60 |

Two-Dimensional NMR Techniques (e.g., HSQC, COSY, DEPT)

2D NMR techniques are used to further elucidate the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to assign which aromatic protons are adjacent to each other on the quinoline ring.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

DEPT (Distortionless Enhancement by Polarization Transfer) experiments would help distinguish between CH, CH₂, and CH₃ groups, which would be useful in confirming the methoxy group and the methine carbons in the aromatic system.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound. For this compound, electrospray ionization (ESI) would likely be used. The mass spectrum would be expected to show a prominent peak for the molecular ion [M+H]⁺ corresponding to the protonated free base (2-Methoxyquinolin-4-amine). The accurate mass measurement from high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition. Fragmentation patterns observed in tandem MS (MS/MS) experiments could provide further structural information by showing the loss of characteristic fragments, such as the methoxy group.

Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ (protonated free base) | 175.0866 (Calculated for C₁₀H₁₁N₂O⁺) |

Vibrational Spectroscopy (FTIR)

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the amine (and ammonium (B1175870) ion), C-H stretching of the aromatic and methoxy groups, C=C and C=N stretching of the quinoline ring, and C-O stretching of the methoxy group. The presence of the hydrochloride salt would result in broad absorption bands in the 2400-3000 cm⁻¹ region, characteristic of an ammonium salt.

Hypothetical FTIR Data

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Ammonium) | 3000 - 2400 (broad) |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=C / C=N Stretch (Aromatic) | 1650 - 1450 |

| C-O Stretch (Methoxy) | 1250 - 1050 |

Electronic Absorption Spectroscopy (UV-Vis)

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems, such as the quinoline ring. The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show characteristic absorption maxima (λmax) in the UV region, corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring.

Quantitative Spectrophotometric Methodologies (e.g., Ratio Difference, Derivative Spectrophotometry)

Quantitative analysis of active pharmaceutical ingredients is fundamental for quality control and formulation studies. Spectrophotometric methods, particularly ratio difference and derivative spectrophotometry, offer simple, rapid, and cost-effective alternatives to more complex chromatographic techniques for the determination of compounds in mixtures or in the presence of interfering substances. While specific applications of these methods to this compound are not extensively detailed in publicly available literature, the principles are widely applied to analogous hydrochloride salts of pharmaceutical compounds.

Ratio Difference Spectrophotometry is a technique adept at resolving binary mixtures where the absorption spectra of the two components overlap. The core principle involves dividing the absorption spectrum of the mixture by the absorption spectrum of one of the components (the divisor), which generates a ratio spectrum. The difference in amplitude at two selected wavelengths on the ratio spectrum is then correlated to the concentration of the other component, independent of the concentration of the divisor. For a hypothetical analysis of this compound in the presence of an interfering substance, one would select wavelengths where the interference shows a constant ratio value while the target analyte exhibits a significant difference.

Derivative Spectrophotometry enhances the resolution of overlapping spectral bands by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. This mathematical transformation can separate overlapping peaks, allowing for the quantification of a specific component at a zero-crossing point of the other components. nih.gov For instance, a first-derivative method could be developed where the measurement for this compound is taken at a wavelength where the derivative spectrum of an impurity or another active ingredient crosses the zero axis, thereby eliminating its interference. nih.gov The amplitude of the derivative peak is directly proportional to the concentration of the analyte.

The validation of such spectrophotometric methods, as per ICH guidelines, is crucial and typically involves assessing parameters like linearity, accuracy, precision, and specificity. wikipedia.org

Table 1: Illustrative Validation Parameters for Quantitative Spectrophotometric Analysis

| Parameter | Specification | Description |

| Linearity | Correlation coefficient (r²) > 0.999 | The ability to elicit test results that are directly proportional to the concentration of the analyte. |

| Accuracy | % Recovery: 98.0% - 102.0% | The closeness of the test results obtained by the method to the true value. |

| Precision (RSD) | Intraday RSD < 2%; Interday RSD < 2% | The degree of agreement among individual test results when the procedure is applied repeatedly. |

| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. |

Analysis of Electronic Transitions

The UV-Visible absorption spectrum of this compound is dictated by the electronic transitions occurring within the quinoline chromophore. The methoxy (-OCH₃) and amino (-NH₂) groups act as auxochromes, modifying the absorption characteristics of the parent quinoline ring system. The analysis of these electronic transitions provides fundamental information about the molecule's electronic structure and can be supported by computational studies.

The electronic spectrum of quinoline derivatives typically displays bands arising from π → π* and n → π* transitions. uni-regensburg.de The π → π* transitions are generally high-intensity bands corresponding to the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic system. The n → π* transitions, which are typically of lower intensity, involve the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to an antibonding π* orbital. masterorganicchemistry.com

Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict and interpret the electronic spectra of molecules. nih.gov Such studies on related methoxyquinoline derivatives have identified several absorption bands in the UV-Visible region. For instance, theoretical calculations on a similar quinoline derivative revealed three significant absorption bands, which were attributed to electronic transitions between the Highest Occupied Molecular Orbital (HOMO) and various unoccupied orbitals, including the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between the HOMO and LUMO is a key determinant of the molecule's electronic properties and reactivity. nih.gov

For this compound, the electron-donating nature of both the methoxy and amino groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, moving the absorption to longer wavelengths. The protonation at the quinoline nitrogen to form the hydrochloride salt can also influence the electronic transitions, often leading to shifts in the absorption bands.

Table 2: Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Expected Wavelength Region | Relative Intensity |

| π → π | π (HOMO) → π (LUMO) | 220-350 nm | High |

| n → π | n (Nitrogen lone pair) → π (LUMO) | > 300 nm | Low |

While computational studies have been conducted on various other quinoline derivatives to explore their electronic structure, pharmacological potential, and reactivity, the specific data required to populate the requested article sections for this compound is absent from the reviewed sources. ankara.edu.trresearchgate.net

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables that strictly adheres to the provided outline for this compound. Doing so would require fabricating data that does not exist in the available research.

Recent Research and Future Prospects

Direct Synthetic Approaches

Direct approaches to synthesizing this compound involve the sequential or strategic introduction of the amino and methoxy (B1213986) groups onto a pre-existing quinoline (B57606) structure. This is often achieved through nucleophilic aromatic substitution reactions.

Amination Strategies for the Quinoline Core

The introduction of an amino group at the C4 position of the quinoline ring is a key step in many synthetic routes. This is typically accomplished via nucleophilic aromatic substitution (SNAr) where a chlorine atom at the 4-position is displaced by an amine. The reactivity of chloroquinolines towards nucleophiles is well-documented, with the C4 position being particularly susceptible to attack. nih.govstackexchange.comresearchgate.net

For instance, the reaction of a 4-chloroquinoline (B167314) derivative with various amines can yield the corresponding 4-aminoquinoline (B48711). researchgate.net This amination can be catalyzed or uncatalyzed and performed under various conditions, including conventional heating or microwave assistance. researchgate.netnih.gov The choice of the aminating agent and reaction conditions can be tailored to optimize the yield and purity of the desired 4-amino product. researchgate.net

A common precursor for this strategy is a dichloro-substituted quinoline, such as 2,4-dichloroquinoline (B42001). Studies on the analogous 2,4-dichloroquinazoline (B46505) have shown that nucleophilic attack occurs regioselectively, first at the C4 position under mild conditions, followed by substitution at the C2 position under harsher conditions. stackexchange.comresearchgate.net This regioselectivity is attributed to the electronic properties of the heterocyclic ring, where the carbon at the 4-position is more electrophilic and thus more prone to nucleophilic attack. nih.govresearchgate.net This principle allows for the selective introduction of an amino group at C4 while the C2 position remains available for subsequent functionalization, such as the introduction of a methoxy group.

| Starting Material | Aminating Agent | Conditions | Product | Yield |

| 6-bromo-4-chloroquinoline-3-carboxylic acid ethyl ester | Selected amines | DIPEA or NEt3, DMF or DMA, 25–90 °C | 6-bromo-4-aminoquinoline-3-carboxylic acid ethyl ester derivative | 79–87% acs.org |

| 4-chloro-2-methylquinoline | Various amines | p-toluenesulfonic acid, 120°C, microwave | 4-amino-2-methylquinoline derivatives | 55-89% researchgate.net |

| 4-chloroquinoline | Amide solvents | Reflux | 4-aminoquinoline derivatives | 28-93% researchgate.net |

Methoxy Group Introduction Techniques

The methoxy group at the C2 position is typically introduced by the nucleophilic substitution of a suitable leaving group, most commonly a chlorine atom, with a methoxide (B1231860) source. Sodium methoxide is a frequently used reagent for this transformation. The reactivity of a chlorine atom at the C2 position of the quinoline ring towards methoxide ions is generally higher than that of a C4-chloro substituent. researchgate.net

Multicomponent Reaction Protocols

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules like polysubstituted quinolines in a single step from multiple starting materials. rsc.orgmdpi.com

Catalyzed Synthesis (e.g., Thiamine (B1217682) Hydrochloride Catalysis)

Organocatalysis provides an environmentally benign alternative to metal-catalyzed reactions. Thiamine hydrochloride (Vitamin B1) has emerged as an effective, inexpensive, non-toxic, and eco-friendly catalyst for various organic transformations, including the synthesis of heterocyclic compounds. tandfonline.comias.ac.inresearchgate.net It can catalyze one-pot, three-component reactions to produce polysubstituted quinolines. rsc.orgresearchgate.net In the presence of a base, thiamine hydrochloride forms an N-heterocyclic carbene (NHC) which is the active catalytic species. tandfonline.com This NHC can facilitate cascade reactions, such as Knoevenagel condensation, Michael addition, and cyclization, to build the quinoline ring system with various functional groups in a single step. rsc.orgresearchgate.net This methodology offers operational simplicity, potential for catalyst reusability, and often results in high product yields. rsc.orgresearchgate.net

Precursor-Based Synthesis

This approach involves the construction of the quinoline ring from acyclic precursors that already contain the necessary functionalities or their masked equivalents. A classic example is the cyclization of substituted anilines with β-dicarbonyl compounds or their equivalents.

For instance, dihydroquinolin-4-ones can serve as versatile common precursors for the synthesis of various quinoline alkaloids. nih.gov These precursors can be synthesized from 2-aminochalcones and subsequently transformed through a sequence of reactions, including oxidation/aromatization, to yield the desired quinoline core. nih.gov By choosing appropriately substituted anilines and coupling partners, one can strategically place the methoxy and amino (or a precursor like a nitro group) functionalities onto the building blocks before the ring-forming cyclization step. The nitro group can later be reduced to the target amine. nih.gov This method allows for significant structural diversity in the final products. nih.gov

Amination via Quinoline N-Oxides

The functionalization of quinoline N-oxides represents a powerful strategy for introducing substituents onto the quinoline core, particularly at the C2 and C4 positions. The N-oxide group activates the heterocyclic ring, making it susceptible to nucleophilic attack. The synthesis of 2-aminoquinolines, a structurally important motif in medicinal chemistry, has been achieved through various C-H functionalization techniques starting from quinoline N-oxides. researchgate.netnih.gov

The process typically begins with the N-oxidation of the parent quinoline. This activated intermediate can then react with an aminating agent. While C2-amination is frequently observed, the reaction can also yield C4-substituted products. nih.gov For the synthesis of 2-Methoxyquinolin-4-amine, the starting material would be 2-methoxyquinoline (B1583196) N-oxide. This intermediate undergoes a deoxygenative amination reaction. The reaction is typically facilitated by an activating agent, such as tosyl chloride (TsCl) or triflic anhydride (B1165640) (Tf₂O), which reacts with the N-oxide to form a reactive intermediate. This intermediate is then attacked by a nucleophilic amine source. A subsequent deprotection step, if necessary, yields the final 4-amino product. researchgate.networdpress.com

The regioselectivity of the amination (C2 vs. C4) can be influenced by the reaction conditions and the nature of the activating and aminating agents. nih.gov

Table 1: Reagents and Conditions for Amination of Quinoline N-Oxides

| Step | Reagent(s) | Role | Typical Conditions |

| Activation | Tosyl anhydride (Ts₂O), Tosyl chloride (TsCl) | N-O bond activation to make ortho/para positions electrophilic | Reaction with N-oxide in an aprotic solvent |

| Amination | tert-Butylamine (t-BuNH₂) | Nucleophilic amine source | Addition to the activated intermediate |

| Deprotection | Trifluoroacetic acid (TFA) | Removal of protecting group (e.g., tert-butyl) | In situ treatment following amination |

Derivatization of Substituted Anilines in Quinoline Synthesis

Building the quinoline ring from acyclic precursors, specifically substituted anilines, is a classic and versatile approach. Several named reactions, such as the Combes, Doebner-Miller, and Conrad-Limpach syntheses, fall under this category. iipseries.org To synthesize 2-Methoxyquinolin-4-amine, a strategy starting with a suitably substituted aniline (B41778), such as m-anisidine (B1676023), can be employed.

One effective method is the Conrad-Limpach synthesis, which involves the reaction of an aniline with a β-ketoester. iipseries.org In this case, reacting m-anisidine with ethyl acetoacetate (B1235776) would initially form an enamine intermediate. Thermal cyclization of this intermediate leads to the formation of a 4-hydroxyquinoline (B1666331) derivative, specifically 7-methoxy-4-hydroxy-2-methylquinoline.

From this 4-hydroxyquinoline intermediate, a series of transformations are required to arrive at the target molecule. The hydroxyl group at the C4 position can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃). This 4-chloroquinoline is a key intermediate that can then undergo nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine, to introduce the 4-amino group. The methoxy group at the C2 position can be introduced by first converting the 2-methyl group to a 2-chloro or other leaving group, followed by substitution with sodium methoxide. researchgate.net

An alternative route involves the cyclocondensation of a substituted aniline with malonic acid and subsequent treatment with phosphorus oxychloride to yield a dichloroquinoline intermediate. researchgate.net For instance, starting with an appropriate aniline, one could synthesize a 2,4-dichloroquinoline derivative. Selective substitution reactions can then be performed, first reacting with sodium methoxide to install the 2-methoxy group, followed by amination at the C4 position. researchgate.net

Table 2: Synthetic Route from Substituted Aniline

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1. Condensation | m-Anisidine, β-ketoester | Acid catalyst | Enamine | Formation of quinoline precursor |

| 2. Cyclization | Enamine | Heat | 4-Hydroxyquinoline | Ring closure to form quinoline core |

| 3. Chlorination | 4-Hydroxyquinoline | POCl₃ | 4-Chloroquinoline | Activation of C4 for amination |

| 4. Amination | 4-Chloroquinoline | NH₃ or amine source | 4-Aminoquinoline | Introduction of the amino group |

Formation of Hydrochloride Salts

The final step in the synthesis is the conversion of the free base, 2-Methoxyquinolin-4-amine, into its hydrochloride salt. This is a standard procedure for amine-containing compounds to improve their crystallinity, stability, and aqueous solubility. The process involves treating the amine with hydrochloric acid.

Several methods can be employed for this salt formation. orgsyn.org A common technique involves dissolving the purified amine free base in a suitable organic solvent, such as methanol (B129727), ethanol, or diethyl ether. Subsequently, a solution of hydrogen chloride (HCl) in an organic solvent (e.g., HCl in ether or isopropanol) or gaseous hydrogen chloride is added to the solution of the amine, often at a reduced temperature (e.g., 0°C). orgsyn.orggoogle.com The addition of HCl protonates the basic nitrogen atom of the amino group, leading to the precipitation of the hydrochloride salt. The resulting solid can then be isolated by filtration, washed with a cold solvent to remove any excess acid, and dried. google.com Recrystallization from an appropriate solvent system can be performed for further purification. orgsyn.org

Table 3: Methods for Hydrochloride Salt Formation

| Method | Reagent | Solvent(s) | Procedure |

| Gaseous HCl | Hydrogen chloride gas | Methanol, Diethyl ether | The gas is bubbled through a solution of the amine at low temperature. orgsyn.orggoogle.com |

| HCl Solution | Concentrated HCl | Isopropanol, Ethanol | A stoichiometric amount of aqueous HCl is added to the amine solution. |

| Anhydrous HCl | HCl in organic solvent | Diethyl ether, Dioxane | A solution of HCl in an anhydrous solvent is added to the amine solution. |

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the 2-Methoxyquinolin-4-amine system is a complex process governed by the directing effects of the substituents on the quinoline ring.

Regioselectivity and Electronic Effects of Substituents

The quinoline ring system itself is generally deactivated towards electrophilic attack compared to benzene (B151609), particularly in the pyridine (B92270) ring (positions 2, 3, and 4). Electrophilic substitution, when it occurs, typically favors the benzene ring (positions 5, 6, 7, and 8).

In 2-Methoxyquinolin-4-amine, the scenario is complicated by the presence of two powerful activating groups: the amino group at C4 and the methoxy group at C2. Both are ortho-, para-directing groups. The amino group, being a stronger activator, would be expected to exert a dominant influence on the regioselectivity.

Under acidic conditions, such as with the hydrochloride salt, the amino group will be protonated to form an ammonium (B1175870) salt. This protonated form is strongly deactivating and meta-directing. This would significantly reduce the reactivity of the pyridine ring towards electrophiles and direct incoming electrophiles to positions meta to the C4-ammonium group.

A study on the nitration of 1,2,3,4-tetrahydroquinoline (B108954) highlights the critical role of the amino group's state. researchgate.net When the amine is protonated under acidic conditions, nitration occurs at the 7-position. researchgate.net However, if the amino group is protected (e.g., as an amide), preventing protonation, the directing effect changes, and nitration can be achieved with high regioselectivity at the 6-position. researchgate.net

For this compound, electrophilic attack would likely occur on the benzene ring. The protonated C4-amino group would direct meta to itself, favoring substitution at positions 6 and 8. The C2-methoxy group, being ortho-, para-directing, would activate positions 1 (nitrogen), 3, and the benzene ring. The interplay of these effects would likely result in a complex mixture of products, with substitution on the benzene ring being the most probable outcome. Without specific experimental data for this compound, precise regioselectivity remains speculative.

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving this compound can occur either at the quinoline nucleus or at the exocyclic amine functionality.

Reactions at the Quinoline Nucleus

The 4-aminoquinoline scaffold is most commonly synthesized via nucleophilic aromatic substitution (SNAr) on a 4-chloroquinoline precursor, where an amine displaces the chloride ion. nih.gov This indicates that the C4 position of the quinoline ring is susceptible to nucleophilic attack. However, starting with 2-Methoxyquinolin-4-amine, the amino group is a poor leaving group, making direct nucleophilic displacement at the C4 position highly unfavorable.

For a nucleophilic substitution to occur at the quinoline nucleus of 2-Methoxyquinolin-4-amine, a different position would need to be activated, for instance by the presence of a good leaving group at another position on the ring. The literature on nucleophilic reactions of chloroquinolines shows that substitution can occur at various positions depending on the reaction conditions and the nature of the nucleophile. mdpi.com

Reactivity of the Amine Functionality

The exocyclic amino group of 2-Methoxyquinolin-4-amine can act as a nucleophile. In its free base form, the lone pair of electrons on the nitrogen atom allows it to react with various electrophiles. As a hydrochloride salt, the amine is protonated, which significantly diminishes its nucleophilicity. Therefore, reactions involving the amine as a nucleophile typically require deprotonation to the free base.

It is possible to achieve N-alkylation and N-acylation of 4-aminoquinolines. For instance, 4-(substituted amino)quinolines can be prepared from 4-aminoquinoline by reaction with strong electrophiles. nih.gov This suggests that 2-Methoxyquinolin-4-amine, after conversion to its free base, would undergo similar reactions.

Table 1: Predicted Nucleophilic Reactions of the Amine Functionality of 2-Methoxyquinolin-4-amine (as free base)

| Reaction Type | Electrophile Example | Predicted Product |

| N-Alkylation | Alkyl halide (e.g., CH₃I) | 2-Methoxy-N-methylquinolin-4-amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl) | N-(2-Methoxyquinolin-4-yl)acetamide |

Functional Group Interconversions

The methoxy group of this compound can undergo specific chemical transformations.

Reactions Involving the Methoxy Group

The most common reaction involving an aryl methoxy group is its cleavage to the corresponding phenol. This O-demethylation can be achieved using various reagents.

Strong protic acids like hydrobromic acid (HBr) are effective for cleaving aryl methyl ethers. chem-station.comresearchgate.nettransformationtutoring.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group in an SN2 reaction. libretexts.org

Lewis acids are also widely used for demethylation. Boron tribromide (BBr₃) is a particularly powerful reagent for this transformation, typically used at low temperatures. chem-station.com The reaction involves the formation of a complex between the Lewis acid and the ether oxygen, facilitating the cleavage of the methyl-oxygen bond. chem-station.com

Alternative methods for demethylation include the use of thiolate anions. For example, treatment of 2,4-dimethoxyquinoline (B1594175) with a thiolate can lead to selective demethylation. nih.gov

Table 2: Reagents and Conditions for O-Demethylation of Methoxyquinolines

| Reagent | Typical Conditions | Product from 2-Methoxyquinolin-4-amine |

| Boron tribromide (BBr₃) | Dichloromethane (B109758), -78 °C to room temp. | 4-Aminoquinolin-2(1H)-one |

| Hydrobromic acid (HBr) | 47% aqueous solution, reflux | 4-Aminoquinolin-2(1H)-one |

| Thiolate anion (e.g., EtSNa) | DMF, reflux | 4-Aminoquinolin-2(1H)-one |

Note: The product, 4-Aminoquinolin-2(1H)-one, exists in tautomeric equilibrium with 4-amino-2-hydroxyquinoline.

Derivatizations of the Amino Moiety

The primary amino group at the 4-position of the 2-methoxyquinoline scaffold is a key site for chemical modification. Derivatization at this position through acylation, alkylation, and sulfonylation introduces a variety of functional groups, leading to compounds with diverse chemical properties and potential applications.

Acylation of the amino group can be achieved using standard procedures, such as reaction with acyl chlorides or anhydrides in the presence of a base to neutralize the hydrogen chloride generated. These reactions lead to the formation of the corresponding N-acyl-2-methoxyquinolin-4-amines. Similarly, alkylation can be performed using alkyl halides or other alkylating agents. The reaction conditions can be controlled to favor mono- or di-alkylation of the amino group. Sulfonylation of the amino group with sulfonyl chlorides in the presence of a base yields the corresponding sulfonamides. These derivatizations are fundamental in modifying the electronic and steric properties of the molecule.

Table 1: Examples of Derivatization Reactions of the Amino Moiety

| Reagent | Reaction Type | Product |

| Acetyl chloride | Acylation | N-(2-methoxyquinolin-4-yl)acetamide |

| Methyl iodide | Alkylation | 2-methoxy-N-methylquinolin-4-amine |

| p-Toluenesulfonyl chloride | Sulfonylation | N-(2-methoxyquinolin-4-yl)-4-methylbenzenesulfonamide |

Cyclization and Ring-Forming Reactions

The 4-amino group of 2-methoxyquinolin-4-amine, often in concert with the adjacent C5 position of the quinoline ring, can participate in various cyclization and ring-forming reactions. These transformations are instrumental in the construction of fused heterocyclic systems, such as pyrimido[4,5-b]quinolines.

One common strategy involves the reaction of 2-methoxyquinolin-4-amine with bifunctional reagents. For instance, multicomponent reactions involving an aldehyde and a β-diketone, such as dimedone, in the presence of an aminopyrimidine derivative can lead to the formation of the pyrimido[4,5-b]quinoline core structure. nih.govrsc.orgsharif.edusharif.edunih.gov While these examples often start with a pre-functionalized pyrimidine (B1678525), they illustrate a viable synthetic route where 2-methoxyquinolin-4-amine could serve as a key precursor to an appropriately substituted aminopyrimidine, which then undergoes cyclization.

The synthesis of pyrimido[4,5-b]quinolines is of significant interest due to the biological activities associated with this scaffold, including anticancer and antimicrobial properties. cu.edu.eg The general approach for the construction of this tricyclic system often involves the initial formation of a substituted quinoline, followed by the annulation of the pyrimidine ring.

Table 2: Examples of Cyclization Reactions Leading to Fused Heterocycles

| Reactants | Reaction Type | Product Core Structure |

| Aldehyde, Dimedone, 6-Aminouracil | Multicomponent Reaction | Pyrimido[4,5-b]quinoline |

| 2-Amino-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile, DMF-DMA | Cyclocondensation | Pyrimido[4,5-b]quinoline |

These reactions highlight the versatility of the 4-aminoquinoline scaffold in the synthesis of complex heterocyclic molecules. The derivatization of the amino group can further expand the scope of these cyclization reactions, allowing for the introduction of additional diversity into the final products.

Synthesis and Exploration of Derivatives of 2 Methoxyquinolin 4 Amine Hydrochloride

Quinoline (B57606) Ring System Modifications

The aromatic core of 2-methoxyquinolin-4-amine (B3215483) is amenable to various modifications, allowing for the introduction of diverse substituents and the construction of novel fused heterocyclic systems. These alterations are crucial for tuning the electronic and steric properties of the molecule.

Substituent Variation on the Quinoline Core

The introduction of new functional groups onto the benzene (B151609) portion of the quinoline ring is typically achieved through electrophilic aromatic substitution. The reactivity and orientation of substitution are governed by the existing substituents on the ring. libretexts.orgmsu.edu The methoxy (B1213986) group (-OCH₃) at the 2-position and the amino group (-NH₂) at the 4-position are both electron-donating groups, which activate the quinoline system towards electrophilic attack. libretexts.orgmsu.edu Specifically, these groups direct incoming electrophiles to the ortho and para positions. In the case of the 4-aminoquinoline (B48711) system, this activation directs substitution primarily to the 5 and 7 positions of the quinoline ring.

Common electrophilic substitution reactions that can be applied to the quinoline core include halogenation, nitration, and sulfonation. For instance, bromination can introduce a bromine atom onto the ring, a versatile handle for further cross-coupling reactions. The synthesis of compounds like 6-bromo-4-chloro-7-methoxy-quinoline, while starting from a different precursor, illustrates the feasibility of introducing bromine onto the benzene ring of a methoxy-substituted quinoline. guidechem.com Such a reaction on 2-methoxyquinolin-4-amine would be expected to yield 5-bromo and/or 7-bromo derivatives.

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Activated Quinoline Systems

| Reaction | Reagent | Expected Product Position(s) | Reference |

|---|---|---|---|

| Bromination | Br₂ / Acetic Acid | 5- and 7- | researchgate.net |

| Chlorination | N-Chlorosuccinimide (NCS) | 5- and 7- | google.com |

Annulation and Fused Heterocyclic System Formation

Annulation, the process of building a new ring onto an existing one, transforms the bicyclic quinoline core into a polycyclic system. Starting from 2-methoxyquinolin-4-amine, the construction of fused rings typically requires prior functionalization to introduce reactive groups at adjacent positions, such as the C3 and C4 positions.

One prominent strategy involves the synthesis of pyrimido[5,4-c]quinolines. This generally requires a 3,4-difunctionalized quinoline precursor. bohrium.comnih.gov For example, a 3-cyano-4-aminoquinoline or a 3-carboxy-4-aminoquinoline derivative could undergo cyclization with various one-carbon synthons (like formamide (B127407) or orthoesters) to form a fused pyrimidine (B1678525) ring. researchgate.netnih.gov Therefore, a synthetic sequence starting with the introduction of a cyano or carboxyl group at the 3-position of 2-methoxyquinolin-4-amine would be a necessary prerequisite for this transformation.

Similarly, the formation of a thiazolo[5,4-c]quinoline system involves building a thiazole (B1198619) ring onto the C4 and C5 positions of the quinoline. doi.org This often proceeds from a 4-amino-5-haloquinoline or a related derivative, highlighting again the need for multi-step sequences to prepare the requisite precursors from 2-methoxyquinolin-4-amine. nih.govnih.gov The general approach underscores the utility of the 4-amino group as a key nucleophile in the final ring-closing step of the annulation process.

Table 2: Strategies for Fused Heterocyclic System Formation

| Target Fused System | Required Precursor Type | Cyclization Reagent Example | Reference |

|---|---|---|---|

| Pyrimido[5,4-c]quinoline | 4-Amino-3-cyanoquinoline | Formamide | sharif.edu |

| Pyrimido[5,4-c]quinoline | 4-Amino-3-carboxyquinoline | Acetic Anhydride (B1165640) | nih.gov |

Amino Group Derivatizations

The primary amino group at the C4 position is a versatile functional handle for a wide array of chemical transformations, including acylation, alkylation, and condensation reactions to form imines.

Amidation and Acylation Reactions

The reaction of the primary amine of 2-methoxyquinolin-4-amine with acylating agents provides a straightforward route to the corresponding N-acyl derivatives (amides). This transformation is fundamental in organic synthesis. nih.gov Common acylating agents include acid chlorides and acid anhydrides, which react readily with the amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the acidic byproduct (e.g., HCl). arkat-usa.orggoogle.com

Alternatively, direct coupling of a carboxylic acid with the amine can be achieved using peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in conjunction with an activator like 1-hydroxybenzotriazole (B26582) (HOBt). nih.govresearchgate.net These methods are known for their mild conditions and broad substrate scope.

Table 3: Common N-Acylation Methods for Primary Amines

| Acylating Agent | Coupling Conditions | Product Type | Reference |

|---|---|---|---|

| Acetyl Chloride | Triethylamine, CH₂Cl₂ | N-acetamide | nih.gov |

| Acetic Anhydride | Pyridine | N-acetamide | google.com |

Alkylation and Arylation Strategies

N-alkylation of the 4-amino group can be accomplished by reaction with alkyl halides (e.g., alkyl iodides or bromides) in the presence of a base. However, this reaction can be difficult to control, often leading to over-alkylation to form tertiary amines or even quaternary ammonium (B1175870) salts. masterorganicchemistry.com A more controlled approach for synthesizing secondary amines is reductive amination, which involves the initial formation of a Schiff base with an aldehyde or ketone, followed by reduction with an agent like sodium borohydride (B1222165) (NaBH₄).

For the synthesis of N-aryl derivatives, transition-metal-catalyzed cross-coupling reactions are the state-of-the-art. The Buchwald-Hartwig amination, which uses a palladium catalyst with a suitable phosphine (B1218219) ligand, is a powerful method for forming C-N bonds between an amine and an aryl halide or triflate. nih.govthieme.de This reaction would allow for the coupling of 2-methoxyquinolin-4-amine with a wide variety of (hetero)aryl partners. nih.gov

Table 4: Representative N-Alkylation and N-Arylation Reactions

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide, K₂CO₃, DMF | Secondary/Tertiary Amine | wikipedia.orgorgsyn.org |

| Reductive Amination | Aldehyde/Ketone, then NaBH₄ | Secondary Amine | nih.gov |

Formation of Schiff Bases and Imines

The condensation of the primary amino group of 2-methoxyquinolin-4-amine with an aldehyde or a ketone results in the formation of a Schiff base, also known as an imine. nih.gov This reaction involves the nucleophilic attack of the amine onto the carbonyl carbon, followed by the elimination of a water molecule. The reaction is typically reversible and is often catalyzed by a small amount of acid. iosrjournals.orgneliti.com To drive the reaction to completion, water is often removed from the reaction mixture using a Dean-Stark apparatus or a dehydrating agent.

This reaction is highly general and allows for the introduction of a wide variety of substituents (R¹, R²) onto the imine nitrogen, depending on the carbonyl compound used. The resulting C=N double bond in the Schiff base is a key functional group that can undergo further reactions, such as reduction to a secondary amine or participation in cycloaddition reactions. researchgate.net

Table 5: Synthesis of Schiff Bases from Primary Amines

| Carbonyl Compound | Conditions | Product | Reference |

|---|---|---|---|

| Aromatic Aldehyde | Ethanol, reflux, cat. Acetic Acid | N-arylmethylidene-amine | iosrjournals.org |

| Aliphatic Ketone | Toluene, Dean-Stark, cat. p-TsOH | N-alkylidene-amine | neliti.com |

Methoxy Group Transformations

The methoxy group at the C-2 position of the quinoline ring in 2-Methoxyquinolin-4-amine hydrochloride is a key functional group that can be chemically altered to produce a variety of derivatives. The primary transformation of this group involves its conversion into a hydroxyl group, leading to the formation of the corresponding 4-amino-2(1H)-quinolinone. This transformation is essentially an O-demethylation, a type of ether cleavage reaction. The resulting quinolinone scaffold is of significant interest in medicinal chemistry and materials science.

The conversion of the 2-methoxy group to a hydroxyl group is typically achieved under acidic or Lewis acidic conditions. Common reagents employed for the demethylation of aryl methyl ethers, including methoxyquinolines, are strong protic acids like hydrobromic acid (HBr) and Lewis acids such as boron tribromide (BBr₃).

The mechanism of acid-catalyzed demethylation generally involves the protonation of the ether oxygen, making the methyl group susceptible to nucleophilic attack by a halide ion (e.g., bromide). For Lewis acid-catalyzed reactions like with BBr₃, the boron atom coordinates to the ether oxygen, facilitating the cleavage of the methyl C-O bond.

While specific research detailing the demethylation of this compound is not extensively documented in publicly available literature, the transformation of closely related 2,4-dimethoxyquinolines provides valuable insight into the reaction conditions and potential outcomes. For instance, the selective demethylation of 2,4-dimethoxyquinolines has been utilized in the synthesis of the quinoline alkaloid atanine. nih.gov

Detailed Research Findings on a Related Demethylation Reaction

In a study focused on the synthesis of atanine, researchers investigated the selective demethylation of a 2,4-dimethoxyquinoline (B1594175) derivative. nih.gov This work highlights the feasibility of transforming a methoxy group at the 2-position of a quinoline ring into a hydroxyl group. An alternative method explored in the same study involved the use of a thiolate anion to achieve demethylation, leading to the regioisomeric 4-hydroxyquinoline (B1666331). nih.gov

The general conditions for such transformations often require careful control of temperature and reaction time to ensure selectivity and achieve good yields. The choice of solvent is also critical, with chlorinated solvents like dichloromethane (B109758) being common for reactions involving boron tribromide.

Below is a data table summarizing a representative demethylation reaction on a related dimethoxyquinoline compound, which serves as an illustrative example of the transformation of a 2-methoxy group.

| Starting Material | Reagent | Solvent | Temperature | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 2,4-dimethoxyquinoline derivative | Trimethylsilyl iodide (TMSI) / 4-(dimethylamino)pyridine (DMAP) | Dichloromethane | -78 °C to room temperature | Atanine (4-methoxy-2-quinolone derivative) | Mixture of products | researchgate.net |

| 2,4-dimethoxyquinoline derivative | Thiolate anion | Not specified | Not specified | Regioisomeric 4-hydroxyquinoline | Not specified | nih.gov |

These findings underscore the chemical reactivity of the methoxy group in the quinoline system and demonstrate that it can be effectively transformed into a hydroxyl group, thereby providing access to a different class of quinoline derivatives with potentially distinct biological and chemical properties. The resulting 4-amino-2(1H)-quinolinone structure is a valuable pharmacophore, and its synthesis from this compound represents an important avenue for the diversification of this chemical scaffold.

Reaction Intermediates and Mechanistic Pathways Involving 2 Methoxyquinolin 4 Amine Hydrochloride

Identification and Characterization of Reaction Intermediates

The direct observation and characterization of reaction intermediates are paramount in piecing together a mechanistic puzzle. In the context of reactions involving 2-Methoxyquinolin-4-amine (B3215483) hydrochloride, researchers have employed advanced analytical techniques to identify transient species. For instance, in tandem synthesis approaches for related quinoline (B57606) structures, operando Magic Angle Spinning Nuclear Magnetic Resonance (MAS-NMR) spectroscopy has proven to be a powerful tool. rsc.org This technique allows for the real-time monitoring of a reaction mixture, enabling the detection of unstable intermediates that exist for only fleeting moments.

While specific studies detailing the intermediates for 2-Methoxyquinolin-4-amine hydrochloride are not extensively documented in publicly available literature, analogous research on the synthesis of tetrahydroquinolines has successfully identified species such as hydroxylamine (B1172632) derivatives and unstable dihydroquinolines. rsc.org These findings suggest that reactions involving the amino group of this compound could proceed through similar transient states. Spectroscopic methods like NMR, in conjunction with mass spectrometry, are typically employed to confirm the structure of such intermediates.

Elucidation of Reaction Mechanisms

Understanding the step-by-step sequence of bond-breaking and bond-forming events is the core of elucidating a reaction mechanism. This involves analyzing the reaction pathways, studying the kinetics, and understanding the role of any catalysts.

Stepwise Reaction Pathways

The transformation of this compound in various reactions is believed to follow multi-step pathways. For functional group transformations involving amines, two general reductive pathways are often considered: one leading to the formation of amines through the dissociation of a carbon-oxygen bond, and another resulting in alcohols and degraded amines via the cleavage of a carbon-nitrogen bond. researchgate.net

In amine-catalyzed reactions, such as the Mannich reaction, the pathway often commences with the nucleophilic addition of the amine to a carbonyl compound, forming an amino methanol (B129727) intermediate. This is followed by dehydration to generate an iminium ion, a key electrophilic intermediate that then reacts with a nucleophile. researchgate.net While these are general mechanisms, they provide a framework for postulating the specific stepwise reactions that this compound might undergo.

Kinetic Studies and Rate-Determining Steps

For amine-catalyzed reactions, kinetic experiments can help to determine the reaction orders with respect to the reactants and the catalyst, as well as to calculate activation energies. researchgate.net For instance, in the synthesis of methacrolein (B123484) catalyzed by an amine/acid system, kinetic studies revealed that the decomposition of the Mannich base intermediate is the rate-limiting step. researchgate.net Similar detailed kinetic analysis of reactions involving this compound would be necessary to pinpoint its rate-determining steps under various conditions.

Role of Catalysis in Reaction Mechanisms

Catalysis plays a pivotal role in many organic transformations by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate. In the context of quinoline synthesis and modification, various catalytic systems have been explored.

Acid-base catalysis is a common theme in reactions involving amines. Acids can protonate reactants to increase their electrophilicity, while bases can deprotonate species to enhance their nucleophilicity. chemicalbook.com For example, in amine-catalyzed condensation reactions, an acid co-catalyst is often crucial for promoting the dehydration of the amino methanol intermediate to form the reactive iminium ion. researchgate.net

Transition metal catalysis, often in combination with amine co-catalysts, has also been effectively used in the synthesis of quinoline derivatives. researchgate.net These catalytic systems can facilitate complex bond formations and functional group transformations. The specific role of a catalyst in a reaction involving this compound would depend on the nature of the transformation, but it would likely involve the stabilization of transition states or the activation of reactants.

Mechanistic Insights into Functional Group Transformations

The functional groups of this compound, namely the methoxy (B1213986) and amine groups on the quinoline core, are susceptible to various transformations. Mechanistic understanding of these transformations is key to controlling the outcome of reactions.

The transformation of an amine group can be achieved through several catalytic methods. For instance, iron-catalyzed conditions have been developed for the conversion of alcohols to amines, a process that can be conceptually reversed. organic-chemistry.org The transformation of amides, which can be formed from amines, can proceed via two distinct pathways leading to either amines or alcohols, depending on the reaction conditions and catalysts employed. researchgate.net

Advanced Non Clinical Research Applications of 2 Methoxyquinolin 4 Amine Hydrochloride

Precursors in Complex Organic Synthesis

The quinoline (B57606) ring system is a privileged scaffold in medicinal chemistry and the synthesis of complex organic molecules due to its presence in numerous natural products and pharmaceutically active compounds. 4-aminoquinoline (B48711) derivatives, in particular, serve as crucial precursors for the construction of more elaborate molecular architectures. 2-Methoxyquinolin-4-amine (B3215483) hydrochloride offers several strategic advantages as a synthetic intermediate.

The amine group at the C4 position is a key functional handle for a variety of chemical transformations. It can readily undergo reactions such as N-alkylation, N-arylation, acylation, and sulfonylation, allowing for the introduction of diverse substituents and the extension of the molecular framework. This versatility is critical in the systematic exploration of structure-activity relationships (SAR) during drug discovery processes. For instance, the amine can be used to link the quinoline core to other pharmacophores or to create libraries of compounds for high-throughput screening.

Furthermore, the quinoline ring itself can be subject to further functionalization. The methoxy (B1213986) group at the C2 position can potentially be cleaved to reveal a hydroxyl group, opening up another avenue for modification. The aromatic rings of the quinoline system can also undergo electrophilic substitution reactions, although the reactivity is influenced by the existing substituents. The hydrochloride salt form of the amine enhances its stability and solubility in certain solvents, which can be advantageous for handling and reaction setup.

The strategic importance of the 4-aminoquinoline scaffold is underscored by its presence in a wide range of bioactive molecules. While direct synthetic examples starting from 2-Methoxyquinolin-4-amine hydrochloride are not extensively documented in publicly available literature, the established reactivity patterns of similar compounds suggest its utility in constructing complex heterocyclic systems and novel therapeutic agents.

Table 1: Potential Synthetic Transformations of 2-Methoxyquinolin-4-amine

| Reaction Type | Reagent/Catalyst Examples | Potential Product Class |

| N-Alkylation | Alkyl halides, Reductive amination | Secondary/Tertiary amines |

| N-Arylation | Aryl halides, Buchwald-Hartwig coupling | Diaryl amines |

| Acylation | Acid chlorides, Anhydrides | Amides |

| Sulfonylation | Sulfonyl chlorides | Sulfonamides |

| C-H Activation | Transition metal catalysts (e.g., Rh, Ru) | Further functionalized quinolines |

Ligand Design and Coordination Chemistry

The field of coordination chemistry explores the formation of complexes between a central metal ion and surrounding molecules known as ligands. 2-Methoxyquinolin-4-amine possesses multiple potential coordination sites, making it an interesting candidate for ligand design. The primary coordination sites are the nitrogen atom of the quinoline ring and the exocyclic amine group at the C4 position. This arrangement allows the molecule to potentially act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion.

The coordination behavior of quinoline derivatives is well-established, with the lone pair of electrons on the heterocyclic nitrogen atom readily available for donation to a metal center. The addition of the 4-amino group provides a second donor site, enhancing the stability of the resulting metal complex through the chelate effect. The methoxy group at the C2 position can also influence the electronic properties of the quinoline ring system, thereby modulating the ligand's affinity for different metal ions.

While specific studies on the coordination complexes of this compound are limited, research on related aminoquinoline and aminopyridine ligands provides insight into its potential. For example, metal complexes of 8-aminoquinoline (B160924) are known to exhibit interesting photophysical and biological properties. The coordination of metal ions to such ligands can lead to the development of new catalysts, therapeutic agents, and materials with unique magnetic or optical properties. The ability of the ligand to stabilize various oxidation states of transition metals is a key area of investigation in this field.

Table 2: Potential Coordination Properties of 2-Methoxyquinolin-4-amine

| Property | Description |

| Coordination Sites | Quinoline nitrogen, Exocyclic amine nitrogen |

| Potential Denticity | Monodentate (via quinoline N), Bidentate (via quinoline N and amino N) |

| Chelate Ring Size | 5-membered ring in bidentate mode |

| Influencing Factors | Metal ion nature (size, charge), Solvent, Counter-ions |

| Potential Applications | Catalysis, Bioinorganic chemistry, Materials science |

Materials Science Applications

The intrinsic electronic and photophysical properties of the quinoline scaffold make its derivatives promising candidates for applications in materials science, particularly in the development of conducting polymers and luminescent compounds. The extended π-conjugated system of the quinoline ring is capable of absorbing and emitting light, a property that is fundamental to the design of fluorescent and phosphorescent materials.

The incorporation of 2-Methoxyquinolin-4-amine into polymeric structures could lead to novel functional materials. The amine group provides a reactive site for polymerization reactions. For example, it could be incorporated into a polyaniline or polypyrrole backbone, potentially modifying the electronic properties of the resulting conducting polymer. Such materials are of interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), sensors, and antistatic coatings.

In the realm of luminescent compounds, the fluorescence of the quinoline core can be tuned by modifying the substituents on the ring. The electron-donating nature of the amino and methoxy groups in 2-Methoxyquinolin-4-amine can influence the energy of the molecule's frontier orbitals (HOMO and LUMO), thereby affecting the wavelength of absorbed and emitted light. By systematically altering the structure, it is possible to design molecules with specific emission colors for use in applications such as bio-imaging, chemical sensing, and solid-state lighting. While the specific photophysical properties of this compound require detailed experimental investigation, the general characteristics of substituted quinolines suggest its potential as a valuable component in the design of new optical materials.

Development of Chemical Probes and Tools

Chemical probes are small molecules designed to study biological systems by selectively interacting with a specific target, such as a protein or a particular cellular environment. The quinoline scaffold is a common feature in many fluorescent probes due to its inherent photophysical properties. crimsonpublishers.com 4-aminoquinoline derivatives, in particular, have been successfully developed as probes for various applications, including bioimaging and the sensing of ions and pH. crimsonpublishers.comacs.orgmdpi.comfrontiersin.org

The fluorescence of the quinoline ring is often sensitive to its local environment. This property can be harnessed to create "turn-on" or "turn-off" fluorescent probes, where the emission of light is modulated by the binding of a specific analyte. For example, the interaction of a 4-aminoquinoline derivative with a metal ion can alter its electronic structure and, consequently, its fluorescence intensity or wavelength. mdpi.com Similarly, changes in pH can affect the protonation state of the amine and quinoline nitrogen, leading to a change in the probe's optical properties, which allows for the monitoring of pH in cellular compartments like lysosomes. frontiersin.org

This compound possesses the key structural elements for development into a chemical probe. The quinoline core provides the fluorescent signal, while the 4-amino group can serve as a binding site for analytes or as a pH-sensitive moiety. The methoxy group can further modulate the probe's photophysical properties and its distribution within biological systems. By attaching specific recognition elements to the 4-amino group, it is possible to design probes that are highly selective for a particular biological target. The development of such tools is crucial for advancing our understanding of complex biological processes at the molecular level. crimsonpublishers.com

Table 3: Comparison of Quinoline-Based Fluorescent Probes

| Probe Type | Target Analyte | Sensing Mechanism | Reference |

| 8-Amidoquinoline Derivatives | Zn²⁺ | Chelation-enhanced fluorescence | mdpi.com |

| Substituted 4-Aminoquinolines | Lysosomal pH | pH-dependent fluorescence change | frontiersin.org |

| Quinoline-Benzothiazole Conjugate | Hg²⁺ | Excited-state intramolecular proton transfer (ESIPT) | crimsonpublishers.com |

| Multiphoton Quinoline Probe | Lipid Droplets | Intramolecular charge transfer (ICT) | crimsonpublishers.com |

Q & A

Q. What are the established synthetic routes for 2-Methoxyquinolin-4-amine hydrochloride, and how can reaction conditions be optimized for high yield?

- Methodological Answer : The synthesis typically involves nucleophilic substitution starting from 4-amino-2-methoxyquinoline. Reaction conditions include:

-

Base selection : Sodium hydroxide or potassium carbonate to deprotonate the amine.

-

Salt formation : Hydrochloric acid is added to precipitate the hydrochloride salt, enhancing solubility .

-

Purification : Recrystallization from ethanol/water mixtures improves purity. Yield optimization requires controlled pH (6–7) and low temperatures (0–5°C) during salt formation .

Table 1: Key Synthetic Parameters

Parameter Optimal Condition Impact on Yield/Purity Reaction Temperature 0–5°C (salt formation) Prevents by-products Solvent System Ethanol/Water (3:1) Enhances crystallization pH Adjustment 6–7 Stabilizes hydrochloride salt

Q. How can spectroscopic techniques confirm the structure and purity of this compound?

- Methodological Answer :

- NMR : H NMR in DMSO-d6 shows characteristic signals:

- Methoxy group singlet at δ 3.8–4.0 ppm.

- Aromatic protons in the quinoline ring (δ 7.2–8.5 ppm) .

- Mass Spectrometry (MS) : ESI-MS ([M+H] expected at m/z 210.66) confirms molecular weight .

- X-ray Crystallography : Resolves bond angles and confirms the planar quinoline ring structure (if single crystals are obtained) .

Q. What are the solubility characteristics of this compound in common solvents?

- Methodological Answer : The hydrochloride salt improves aqueous solubility (>50 mg/mL in water at 25°C). In organic solvents:

- DMSO : >100 mg/mL (suitable for biological assays).

- Ethanol : ~20 mg/mL (limited solubility at room temperature).

- Chloroform : Insoluble (<1 mg/mL) due to ionic nature .

Advanced Research Questions

Q. What mechanistic insights exist regarding the biological activity of this compound in antimicrobial or anticancer assays?

- Methodological Answer : While direct studies on this compound are limited, structurally related quinoline derivatives (e.g., 8-chloroisoquinolin-4-amine hydrochloride) show:

-

Anticancer activity : Intercalation into DNA, disrupting replication (IC values in µM range for HeLa cells) .

-

Antimicrobial action : Inhibition of bacterial topoisomerase IV (observed in S. aureus MIC assays) .

-

Experimental Design : Use fluorescence quenching assays to study DNA binding or bacterial growth inhibition curves (log-phase cultures, OD monitoring) .

Table 2: Inferred Biological Activity (Based on Structural Analogues)

Activity Type Assay System Key Finding (Analogues) DNA Intercalation Fluorescence Quenching Topoisomerase Inhibition S. aureus MIC Assay MIC = 32 µg/mL

Q. How does the substitution pattern on the quinoline ring (e.g., methoxy position) affect pharmacokinetic properties and target binding affinity?

- Methodological Answer :

- Methoxy Position : The 2-methoxy group increases lipophilicity (logP ~1.5), improving blood-brain barrier penetration compared to 4-methoxy derivatives .

- Structure-Activity Relationship (SAR) :

- Electron-withdrawing groups (e.g., Cl at C-7) enhance DNA binding (e.g., 7,8-dichloro-2-methylquinolin-4-amine, ) .

- Hydrophilic substituents (e.g., -OH) reduce cellular uptake (tested in Caco-2 permeability assays) .

- Method : Perform molecular docking (AutoDock Vina) to compare binding energies with DNA/topoisomerase targets .

Q. What strategies are recommended for resolving contradictions in reported biological data for this compound?

- Methodological Answer :

- Batch Purity Analysis : Use HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) to confirm >95% purity. Impurities (e.g., unreacted 4-aminoquinoline) may skew bioassay results .

- Assay Replication : Conduct dose-response curves in triplicate across multiple cell lines (e.g., HEK293, HepG2) to validate cytotoxicity .

- Control Experiments : Compare with negative controls (e.g., 4-aminoquinoline without methoxy group) to isolate the methoxy’s contribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.